

Spectroscopic data and analysis of Disperse Blue 148 (UV-Vis, IR, NMR)

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Compound of Interest

Compound Name: Disperse Blue 148

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A Technical Guide to the Spectroscopic Analysis of Disperse Blue 148

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disperse Blue 148**, a monoazo dye used in the textile industry. Due to the limited availability of a complete public spectroscopic dataset for this specific dye, this document presents a plausible chemical structure derived from its documented manufacturing methods, alongside representative, hypothetical spectroscopic data for UV-Vis, IR, and NMR analysis. The experimental protocols provided are detailed, standard procedures that can be adapted for the analysis of this and similar dyestuffs.

Molecular Identity:

- Chemical Name: C.I. **Disperse Blue 148**
- CAS Number: 61968-29-4 / 53239-04-0[1]
- Molecular Formula: C₁₉H₁₉N₅O₄S[1][2]
- Molecular Weight: 413.45 g/mol [1][2]
- Class: Single Azo Dye[1]

Proposed Chemical Structure

The chemical structure of **Disperse Blue 148** can be inferred from its manufacturing process, which involves the diazotization of 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine and subsequent coupling with Methyl 3-(ethyl(phenyl)amino)propanoate.[\[1\]](#)

Caption: Proposed structure of **Disperse Blue 148**.

Spectroscopic Data

UV-Visible Spectroscopy

The color of **Disperse Blue 148** arises from the extended π -conjugation across the azo bridge connecting the two aromatic systems. The electron-withdrawing nitro group and the electron-donating amino group enhance the delocalization, pushing the absorption maximum into the visible region.

Table 1: Hypothetical UV-Vis Absorption Data

Parameter	Value	Solvent
λ_{max}	~580 - 620 nm	Methanol

Infrared (IR) Spectroscopy

The IR spectrum of **Disperse Blue 148** would be expected to show characteristic absorption bands for its various functional groups.

Table 2: Hypothetical IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium	N-H stretch (secondary amine)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (CH ₂ , CH ₃)
~1735	Strong	C=O stretch (ester)
~1600-1580	Strong	Aromatic C=C stretch
~1520 & ~1340	Strong	Asymmetric and symmetric N-O stretch (-NO ₂)
~1450	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (ester)
~1200	Medium	C-N stretch (aromatic amine)
~830	Strong	C-H out-of-plane bend (para-substituted benzene)
~700-600	Medium	C-S stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following are predicted chemical shifts in a suitable solvent like DMSO-d₆.

Table 3: Hypothetical ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	Aromatic H ortho to -NO ₂
~8.2	dd	1H	Aromatic H meta to -NO ₂ and ortho to -S-
~7.9	d	1H	Aromatic H ortho to -S-
~7.4	d	2H	Aromatic H ortho to azo group on phenyl ring
~6.8	d	2H	Aromatic H meta to azo group on phenyl ring
~4.2	t	2H	-N-CH ₂ -CH ₂ -
~3.6	s	3H	-O-CH ₃
~3.4	q	2H	-N-CH ₂ -CH ₃
~2.8	t	2H	-CH ₂ -C(=O)-
~1.2	t	3H	-N-CH ₂ -CH ₃

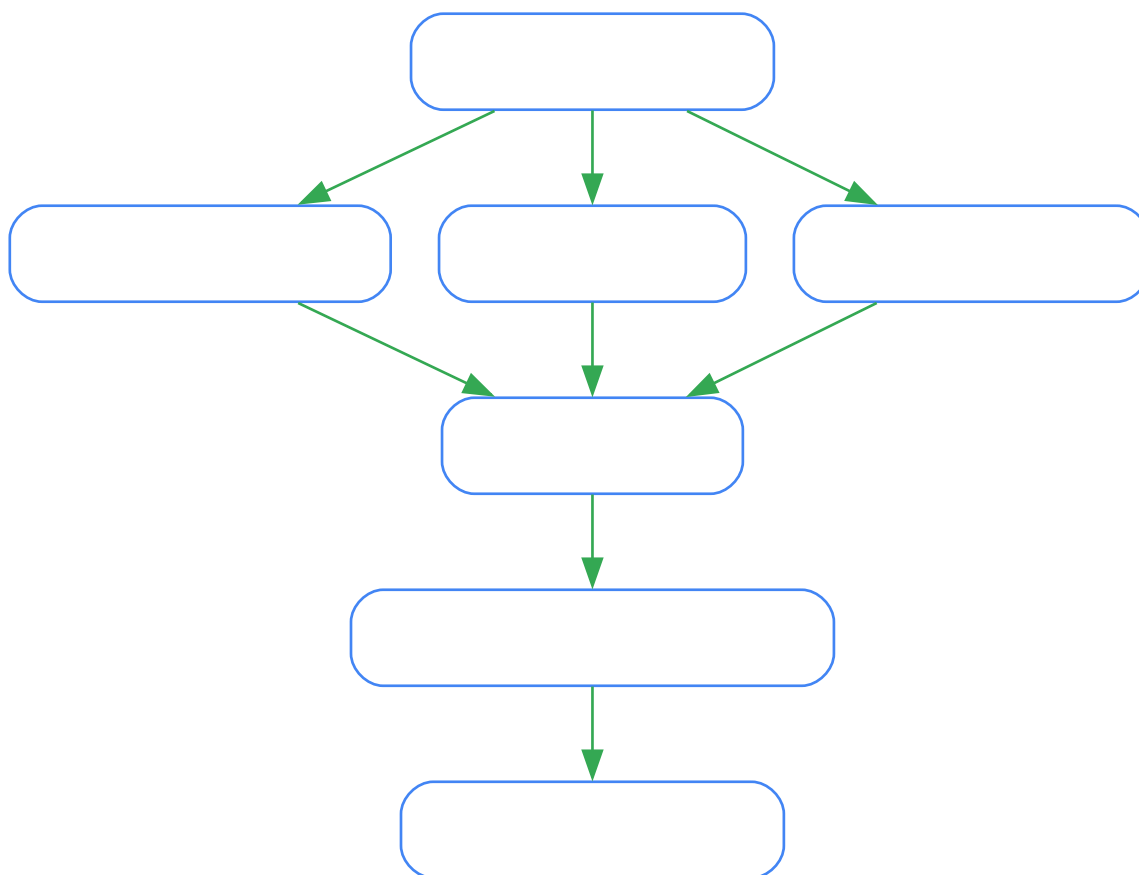
Table 4: Hypothetical ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~172	C=O (ester)
~150-120	Aromatic carbons
~52	-O-CH ₃
~48	-N-CH ₂ -CH ₂ -
~45	-N-CH ₂ -CH ₃
~32	-CH ₂ -C(=O)-
~12	-N-CH ₂ -CH ₃

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid dye sample like **Disperse Blue 148**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

UV-Visible Spectroscopy Protocol

- Instrumentation: A dual-beam UV-Visible spectrophotometer.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **Disperse Blue 148**.
 - Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMF) in a 100 mL volumetric flask to create a stock solution.
 - Perform serial dilutions to obtain a final concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.
- Data Acquisition:

- Use matched quartz cuvettes (1 cm path length).
- Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
- Record the sample spectrum from 200 to 800 nm.
- Identify the wavelength of maximum absorption (λ_{max}).

Infrared (IR) Spectroscopy Protocol

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **Disperse Blue 148** with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .
 - Perform data processing (e.g., baseline correction, smoothing) as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:

- Dissolve 5-10 mg of **Disperse Blue 148** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be required.
- Data Acquisition:
 - Tune and shim the spectrometer for the specific sample and solvent.
 - Acquire a 1H NMR spectrum, setting appropriate parameters for the spectral width, number of scans, and relaxation delay.
 - Acquire a ^{13}C NMR spectrum, which will require a larger number of scans due to the lower natural abundance of ^{13}C .
 - If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural assignment.
- Data Processing:
 - Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the peaks in the 1H spectrum and identify multiplicities (singlet, doublet, triplet, etc.).

This guide provides a foundational understanding of the spectroscopic characteristics of **Disperse Blue 148**. For definitive analysis, it is recommended that researchers acquire actual experimental data on a purified sample of the dye.

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